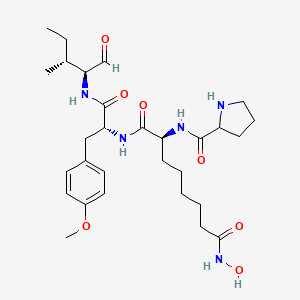

H-DL-Pro-Asu(NHOH)(NHOH)-D-Tyr(Me)-aIle-al

Description

Properties

Molecular Formula |

C29H45N5O7 |

|---|---|

Molecular Weight |

575.7 g/mol |

IUPAC Name |

(2S)-N'-hydroxy-N-[(2R)-3-(4-methoxyphenyl)-1-[[(2S,3R)-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(pyrrolidine-2-carbonylamino)octanediamide |

InChI |

InChI=1S/C29H45N5O7/c1-4-19(2)25(18-35)33-29(39)24(17-20-12-14-21(41-3)15-13-20)32-28(38)23(9-6-5-7-11-26(36)34-40)31-27(37)22-10-8-16-30-22/h12-15,18-19,22-25,30,40H,4-11,16-17H2,1-3H3,(H,31,37)(H,32,38)(H,33,39)(H,34,36)/t19-,22?,23+,24-,25-/m1/s1 |

InChI Key |

NTGGUMOPMBIWTJ-UIKXIZPHSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C=O)NC(=O)[C@@H](CC1=CC=C(C=C1)OC)NC(=O)[C@H](CCCCCC(=O)NO)NC(=O)C2CCCN2 |

Canonical SMILES |

CCC(C)C(C=O)NC(=O)C(CC1=CC=C(C=C1)OC)NC(=O)C(CCCCCC(=O)NO)NC(=O)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of CHAP31 involves a series of cyclization steps. The compound is represented as cyclo(-Asu(NHOH)-AA2-AA3-Pro or Pip-)n, where Asu(NHOH) is ζ-hydroxamide-α-aminosuberic acid and Pip is pipecolic acid. The tetrapeptide structure (n=1) is preferred over the octapeptide one (n=2). The synthesis involves peptide cyclization followed by ring-closing metathesis (RCM) to fuse aliphatic side chains . The synthetic route selection depends on the configuration of the amino acids involved in the cyclization process .

Chemical Reactions Analysis

CHAP31 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions involve the transfer of electrons between molecules, altering the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group in the molecule with another.

Cyclization: This is a key reaction in the synthesis of CHAP31, where linear peptides are converted into cyclic structures through RCM.

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts for RCM. The major products formed from these reactions are cyclic peptides with enhanced stability and biological activity .

Scientific Research Applications

CHAP31 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: CHAP31 is used as a model compound for studying the synthesis and properties of cyclic peptides.

Biology: It is used to investigate the role of histone deacetylase inhibitors in gene expression and cellular processes.

Mechanism of Action

CHAP31 exerts its effects by inhibiting histone deacetylase enzymes, which play a crucial role in gene expression. The inhibition of these enzymes leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. This process induces cell cycle arrest, differentiation, and apoptosis in cancer cells . The molecular targets of CHAP31 include histone deacetylase enzymes, and the pathways involved are related to gene regulation and apoptosis .

Comparison with Similar Compounds

CHAP31 is compared with other cyclic hydroxamic-acid-containing peptides, such as trichostatin A and trapoxin. These compounds share similar mechanisms of action but differ in their stability and biological activity. CHAP31 is more stable in the presence of cultured cells and exhibits stronger antitumor activity compared to trichostatin A and trapoxin . Other similar compounds include:

Trichostatin A: A natural histone deacetylase inhibitor with antitumor activity.

Trapoxin: A cyclic peptide with histone deacetylase inhibitory activity.

HC-toxin: Another cyclic peptide with similar biological properties.

CHAP31’s unique combination of stability and potency makes it a valuable compound for research and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.